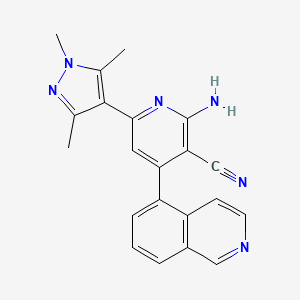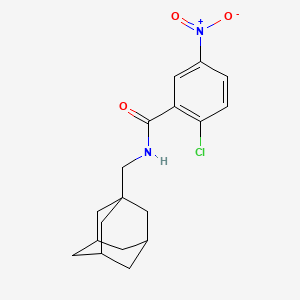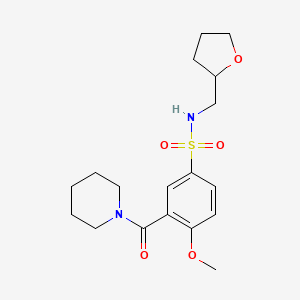
N-(3-chloro-4-methoxyphenyl)-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N'-propylurea, also known as CMPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C, an enzyme that plays a critical role in many cellular signaling pathways. In
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-N'-propylurea works by inhibiting the activity of protein kinase C, an enzyme that plays a critical role in many cellular signaling pathways. By blocking the activity of this enzyme, this compound can interfere with the growth and development of cancer cells, reduce inflammation, and prevent the replication of viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its anti-tumor, anti-inflammatory, and anti-viral effects, this compound has been shown to affect a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-N'-propylurea in lab experiments is its potent inhibitory effect on protein kinase C. This makes it a valuable tool for studying the role of this enzyme in various cellular processes and diseases. However, one limitation of this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure that this compound is used safely and effectively in lab experiments.
Orientations Futures
There are many exciting future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-propylurea. One area of interest is the development of more potent and selective inhibitors of protein kinase C, which could have even greater therapeutic potential. Another area of interest is the identification of novel targets for this compound and other protein kinase C inhibitors, which could lead to the development of new treatments for a wide range of diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of active research, as this could potentially enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-propylurea involves the reaction of 3-chloro-4-methoxyaniline with propylisocyanate in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to yield the final product, this compound. This synthesis method has been well established and has been used in many studies to produce high-quality this compound for research purposes.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-N'-propylurea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. This compound has also been used in studies investigating the role of protein kinase C in cellular signaling pathways and the development of various diseases.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUCBDCUIFPEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5299758.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)

![5-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5299807.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)

![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)

![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)
